molecular formula C12H20N4O B2723760 (5R,6S)-5-(Aminomethyl)-1-ethyl-6-(1-methylpyrazol-4-yl)piperidin-2-one CAS No. 2137611-70-0

(5R,6S)-5-(Aminomethyl)-1-ethyl-6-(1-methylpyrazol-4-yl)piperidin-2-one

Cat. No.: B2723760
CAS No.: 2137611-70-0
M. Wt: 236.319
InChI Key: SPSJEKJDZBPWEY-SKDRFNHKSA-N
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Description

(5R,6S)-5-(Aminomethyl)-1-ethyl-6-(1-methylpyrazol-4-yl)piperidin-2-one is a complex organic compound with a unique structure that includes a piperidin-2-one core, an aminomethyl group, and a 1-methylpyrazol-4-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6S)-5-(Aminomethyl)-1-ethyl-6-(1-methylpyrazol-4-yl)piperidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidin-2-one Core: The piperidin-2-one core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

    Attachment of the 1-Methylpyrazol-4-yl Substituent: This step involves the coupling of the piperidin-2-one core with a 1-methylpyrazol-4-yl derivative through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and catalytic processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5R,6S)-5-(Aminomethyl)-1-ethyl-6-(1-methylpyrazol-4-yl)piperidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated precursors and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5R,6S)-5-(Aminomethyl)-1-ethyl-6-(1-methylpyrazol-4-yl)piperidin-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (5R,6S)-5-(Aminomethyl)-1-ethyl-6-(1-methylpyrazol-4-yl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (5R,6S)-5-(Aminomethyl)-1-ethyl-6-(1-methylpyrazol-4-yl)piperidin-2-one: Unique due to its specific substituents and stereochemistry.

    (5R,6S)-5-(Aminomethyl)-1-ethyl-6-(1-phenylpyrazol-4-yl)piperidin-2-one: Similar structure but with a phenyl group instead of a methyl group.

    (5R,6S)-5-(Aminomethyl)-1-ethyl-6-(1-methylpyrazol-3-yl)piperidin-2-one: Similar structure but with a different position of the pyrazol substituent.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methylpyrazol-4-yl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-3-16-11(17)5-4-9(6-13)12(16)10-7-14-15(2)8-10/h7-9,12H,3-6,13H2,1-2H3/t9-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSJEKJDZBPWEY-SKDRFNHKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CCC1=O)CN)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@@H]([C@H](CCC1=O)CN)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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